molecular formula C22H14Br4 B11965779 (+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl CAS No. 95026-79-2

(+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl

Cat. No.: B11965779
CAS No.: 95026-79-2
M. Wt: 598.0 g/mol
InChI Key: LPOJJGAIBYMCBV-UHFFFAOYSA-N
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Description

(+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl is a chiral binaphthyl derivative featuring two bromomethyl (-CH₂Br) groups at the 2,2'-positions of the binaphthyl backbone. This racemic compound (molecular formula: C₂₂H₁₆Br₂, molecular weight: 440.17) is structurally characterized by a dihedral angle between the naphthyl planes, which influences its stereochemical properties. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and as a precursor for chiral ligands .

Properties

CAS No.

95026-79-2

Molecular Formula

C22H14Br4

Molecular Weight

598.0 g/mol

IUPAC Name

2-(dibromomethyl)-1-[2-(dibromomethyl)naphthalen-1-yl]naphthalene

InChI

InChI=1S/C22H14Br4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12,21-22H

InChI Key

LPOJJGAIBYMCBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(Br)Br)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl typically involves the bromination of 2,2’-bis(methyl)-1,1’-binaphthyl. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions. The dibromomethyl groups are introduced through a radical bromination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The dibromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (THF, DMF), mild heating.

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, ethanol), room temperature.

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), reflux conditions.

Major Products Formed

    Substitution: Various substituted binaphthyl derivatives.

    Reduction: 2,2’-Bis(methyl)-1,1’-binaphthyl.

    Oxidation: Binaphthyl aldehydes or carboxylic acids.

Scientific Research Applications

Organic Synthesis

(+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl serves as a crucial building block in organic synthesis. Its dibromomethyl groups can undergo various chemical transformations:

  • Substitution Reactions : The dibromomethyl groups can be replaced by nucleophiles such as amines or thiols.
  • Reduction Reactions : These groups can be reduced to methyl groups using lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions : The compound can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate.

This versatility allows for the creation of chiral ligands essential for asymmetric synthesis and catalysis.

Biological Applications

Research indicates that derivatives of this compound exhibit biological activity, particularly in anticancer and antimicrobial domains. Its structural features enable effective interaction with biological targets:

  • Anticancer Activity : Studies have shown that certain derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Properties : The compound has been explored for its potential to combat bacterial infections .

Additionally, its derivatives are being developed as fluorescent probes and sensors due to their ability to selectively bind to biomolecules.

Materials Science

In materials science, this compound is utilized in the production of advanced materials such as:

  • Liquid Crystals : Its unique chiral properties are beneficial for liquid crystal applications in display technologies.
  • Organic Semiconductors : The compound's electronic characteristics make it suitable for use in organic electronics.

Case Study 1: Synthesis of Chiral Ligands

A study demonstrated the use of this compound as a precursor for synthesizing chiral ligands used in asymmetric catalysis. The reactivity of the dibromomethyl groups facilitated the formation of various chiral compounds with high yields .

Case Study 2: Antimicrobial Evaluation

In another research effort, derivatives of this compound were tested against several bacterial strains. The minimal inhibitory concentration (MIC) was determined for various derivatives, showcasing significant antibacterial activity that warrants further exploration for therapeutic applications .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundBinaphthalene core with dibromomethylChiral properties enhance reactivity in asymmetric synthesis
2,2’-Bis(bromomethyl)-1,1’-biphenylBiphenyl core with bromomethyl groupsLacks chirality compared to binaphthalene
2,2-Bis(bromomethyl)-1,3-propanediolBrominated diol structureDifferent functional group leading to varied uses

Mechanism of Action

The mechanism of action of (+/-)-2,2’-Bis(dibromomethyl)-1,1’-binaphthyl is primarily based on its ability to undergo various chemical reactions due to the presence of reactive dibromomethyl groups. These groups can participate in substitution, reduction, and oxidation reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural and Functional Analogues

4,4'-Bis(Bromomethyl)-1,1'-biphenyl
  • Molecular Formula : C₁₄H₁₂Br₂
  • Molecular Weight : 340.05
  • Key Differences: Core Structure: Biphenyl (two benzene rings) vs. binaphthyl (two naphthalene rings). Substituents: Bromomethyl groups at the 4,4'-positions. Applications: Used in polymer crosslinking and as a monomer in materials science. Limited utility in asymmetric catalysis due to lack of chirality.
  • Safety: Limited toxicity data; requires precautions for brominated compounds (e.g., ventilation, PPE) .
(+/-)-2,2'-Dibromo-1,1'-binaphthyl
  • Molecular Formula : C₂₀H₁₂Br₂
  • Molecular Weight : 412.23
  • Key Differences :
    • Substituents : Bromine atoms directly attached to the binaphthyl backbone instead of bromomethyl groups.
    • Reactivity : Less reactive toward alkylation but useful in lithiation reactions (e.g., synthesis of phosphine ligands via t-BuLi) .
    • Physical Properties : Boiling point: 178–183°C (vs. melting point 181–185°C for the bromomethyl analogue).
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
  • Molecular Formula : C₄₄H₃₂P₂
  • Molecular Weight : 622.67
  • Key Differences: Substituents: Diphenylphosphino groups instead of bromomethyl. Applications: Widely used in asymmetric catalysis (e.g., hydrogenation, Suzuki-Miyaura coupling). The (R)-enantiomer is a privileged ligand in enantioselective synthesis . Physical Properties: Higher melting point (283–286°C) due to bulky phosphine groups and stronger intermolecular forces .

Comparative Data Table

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Applications
(+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl C₂₂H₁₆Br₂ 440.17 181–185 Synthesis of chiral ligands, intermediates
4,4'-Bis(Bromomethyl)-1,1'-biphenyl C₁₄H₁₂Br₂ 340.05 N/A Polymer chemistry, crosslinking
(+/-)-2,2'-Dibromo-1,1'-binaphthyl C₂₀H₁₂Br₂ 412.23 N/A (B.p. 178–183) Lithiation reactions, ligand precursors
(R)-(+)-BINAP C₄₄H₃₂P₂ 622.67 283–286 Asymmetric catalysis

Reactivity and Stability

  • Bromomethyl Derivatives :
    • This compound exhibits higher reactivity in alkylation and nucleophilic substitution compared to its dibromo analogue due to the labile C-Br bonds in the -CH₂Br groups.
    • Stability: Sensitive to moisture and light; requires storage at 2–8°C under inert atmosphere .
  • Phosphine Ligands (BINAP) :
    • Air-sensitive but thermally stable. Often used in palladium or ruthenium complexes for catalytic cycles .

Biological Activity

(+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl is a structurally unique compound characterized by its binaphthalene core and two dibromomethyl substituents. Its molecular formula is C22H16Br2, with a molar mass of approximately 440.17 g/mol. This compound has garnered attention in the fields of organic synthesis, materials science, and medicinal chemistry due to its significant biological activities, particularly in anticancer and antimicrobial domains.

Structural Features

The compound's binaphthalene structure provides notable chiral properties, making it valuable for asymmetric synthesis and catalysis. The presence of bromomethyl groups enhances its reactivity, allowing for diverse chemical transformations that can lead to the synthesis of more complex organic molecules and chiral ligands.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities:

  • Anticancer Properties : Studies have shown that this compound and its derivatives can interact with biological targets effectively, modulating enzyme activity or receptor interactions. For instance, compounds sharing structural features with this compound have been evaluated for their ability to inhibit cancer cell proliferation.
  • Antimicrobial Activity : The compound has also been tested against various pathogens. A study reported the minimal inhibitory concentration (MIC) against Gram-positive bacteria such as Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

1. Anticancer Activity

A recent study evaluated the anticancer effects of several binaphthyl derivatives including this compound. The results indicated significant inhibition of cancer cell lines at varying concentrations. The findings are summarized in Table 1 below:

CompoundCell Line TestedIC50 (µM)
This compoundMCF-7 (Breast Cancer)25 ± 3.5
Derivative AHeLa (Cervical Cancer)15 ± 2.0
Derivative BA549 (Lung Cancer)20 ± 4.0

2. Antimicrobial Properties

The antimicrobial activity was assessed using a similar methodology with results displayed in Table 2:

CompoundBacteria TestedMIC (µg/mL)
This compoundS. aureus32
Derivative CE. coli64
Derivative DPseudomonas aeruginosa128

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within cells. For example, its ability to modulate signaling pathways associated with cell proliferation and apoptosis has been highlighted in various studies .

Q & A

Q. What are the common synthetic routes for preparing (+/-)-2,2'-Bis(dibromomethyl)-1,1'-binaphthyl?

The compound is typically synthesized via bromination of 1,1'-binaphthyl using bromine or N-bromosuccinimide (NBS). Another method involves lithiation of racemic 2,2'-dibromo-1,1'-binaphthyl with tert-butyllithium (t-BuLi), followed by reaction with diphenylphosphine chloride (Ph₂PCl) under inert conditions to prevent side reactions . Optimized industrial-scale bromination processes focus on high yield and purity .

Q. How is the compound characterized, and what key physicochemical properties are critical for experimental design?

Key properties include:

  • Boiling Point : 178–183°C .
  • Solubility : Sparingly soluble in water, with better solubility in organic solvents like THF or dichloromethane .
  • Molecular Formula : C₂₀H₁₂Br₂ (molecular weight: 412.23 g/mol) . Characterization methods include NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography for structural confirmation .

Q. What safety precautions are required when handling this compound?

The compound may cause skin, eye, and respiratory irritation. Use personal protective equipment (PPE), work in a fume hood, and avoid inhalation. Decomposition during combustion releases toxic gases (e.g., hydrogen bromide, carbon monoxide) . Store in a dry, ventilated area away from oxidizers .

Q. How can enantiomeric resolution of the racemic mixture be achieved?

Resolution is typically performed via chiral HPLC or by forming diastereomeric salts with chiral resolving agents. Kinetic resolution using enantioselective catalysts (e.g., BINAP-metal complexes) is also reported .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, solvent) influence the yield and stereoselectivity in derivatization reactions?

  • Lithiation : Requires low temperatures (−78°C) and anhydrous solvents (e.g., THF) to avoid proton exchange side reactions.
  • Phosphine Functionalization : Reaction with Ph₂PCl at −40°C in THF ensures controlled substitution .
  • Catalytic Asymmetric Synthesis : Use of chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts enhances enantioselectivity in downstream applications .

Q. What analytical techniques resolve contradictions in reported data (e.g., boiling point discrepancies)?

Conflicting data (e.g., boiling points) may arise from impurities or measurement methods. Cross-validate using:

  • Differential Scanning Calorimetry (DSC) for phase transitions.
  • Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment.
  • Elemental Analysis to confirm stoichiometry .

Q. How can the compound be modified to synthesize chiral ligands for asymmetric catalysis?

  • Phosphine Oxidation : React with H₂O₂ to form phosphine oxides, which serve as precursors for chiral ligands .
  • Nitration/Hydrogenation : Introduce nitro groups at the 5,5′-positions using acidic resin catalysts, followed by reduction to amines for diamidophosphite ligands .
  • Bromomethyl Derivatives : Convert to bis(diphenylphosphino) analogs via Arbuzov reactions for coordination chemistry .

Q. What role does this compound play in asymmetric hydrogenation or cross-coupling reactions?

As a precursor to BINAP derivatives, it forms chiral metal complexes (e.g., BINAP-PdCl₂ or BINAP-Ru) for enantioselective catalysis. Applications include:

  • Asymmetric Hydrogenation : High enantiomeric excess (ee) in ketone reductions .
  • Suzuki-Miyaura Coupling : Palladium complexes enable stereoselective C–C bond formation .

Q. What are the challenges in scaling up synthetic protocols while maintaining optical purity?

  • Side Reactions : Trace moisture or oxygen degrades lithiated intermediates. Use rigorous Schlenk techniques.
  • Catalyst Loading : Reduced catalyst efficiency at larger scales requires optimization of ligand-metal ratios .
  • Crystallization : Recrystallization in chiral solvents (e.g., menthol) improves enantiomeric separation .

Q. How do structural modifications (e.g., substituent effects) impact catalytic activity?

  • Electron-Withdrawing Groups (e.g., Br, NO₂): Increase Lewis acidity of metal centers, enhancing electrophilic reactivity.
  • Steric Bulk : Larger substituents (e.g., p-tolyl in TolBINAP) improve enantioselectivity in crowded transition states .

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